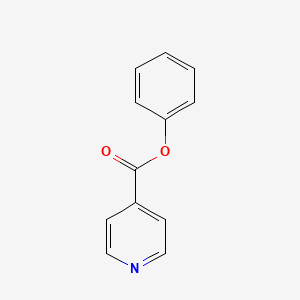

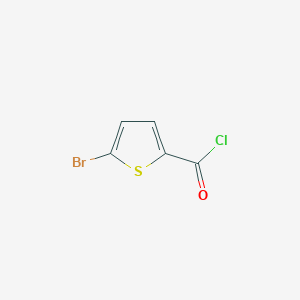

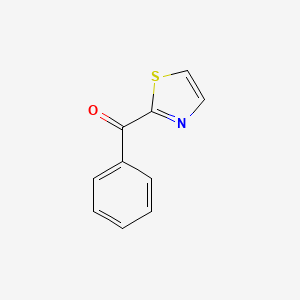

Cloruro de 5-bromo-2-tienilcarbonilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Bromothiophene-2-carbonyl chloride and related compounds often involves palladium-catalyzed coupling reactions. For instance, bromothiophene derivatives can react with aryl iodides in the presence of a palladium complex and a silver(I) nitrate/potassium fluoride system, resulting in coupling at the C-H bond while keeping the carbon-bromine bond intact for further reactions (Kobayashi et al., 2005). Another synthesis approach involves the controlled polymerization of bromothiophenes using nickel catalysts and additives like LiCl, which significantly affect the polymerization rate (Lamps & Catala, 2011).

Molecular Structure Analysis

Detailed insights into the molecular structure of thiophene derivatives can be obtained through spectroscopic methods, including UV-Vis, NMR, and IR spectroscopy. The study of these compounds includes analyzing the effects of substitution on thiophene's reactivity and stability, as demonstrated through density functional theory (DFT) calculations (Rasool et al., 2020).

Chemical Reactions and Properties

5-Bromothiophene-2-carbonyl chloride participates in various chemical reactions, such as Suzuki cross-coupling, which is utilized for synthesizing novel thiophene-based derivatives with potential spasmolytic effects. These reactions emphasize the compound's versatility and its utility in creating complex molecules with specific properties (Rasool et al., 2020).

Aplicaciones Científicas De Investigación

Investigación Proteómica

Cloruro de 5-bromo-2-tienilcarbonilo: se utiliza en la proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones . Este compuesto se puede usar para modificar proteínas o péptidos para estudiar sus relaciones estructura-actividad, lo cual es crucial para comprender los procesos biológicos y desarrollar nuevos fármacos.

Síntesis de Compuestos Farmacéuticos

Este químico sirve como intermedio en la síntesis de varios compuestos farmacéuticos. Su reactividad con diferentes moléculas orgánicas puede conducir al desarrollo de nuevos fármacos con aplicaciones terapéuticas potenciales.

Producción Agroquímica

En la industria agroquímica, el this compound se puede utilizar para crear compuestos que protejan los cultivos de plagas y enfermedades. Sus derivados pueden servir como precursores para la síntesis de pesticidas y herbicidas.

Innovaciones en Ciencia de Materiales

Las propiedades únicas del compuesto lo hacen adecuado para crear materiales innovadores en la ciencia de materiales. Puede estar involucrado en la producción de nuevos polímeros o recubrimientos con características específicas, como una mayor durabilidad o resistencia a los factores ambientales.

Desarrollo de Semiconductores Orgánicos

Los derivados del tiofeno juegan un papel importante en el avance de los semiconductores orgánicos . El this compound se puede utilizar para sintetizar materiales para transistores de efecto de campo orgánicos (OFET) y diodos emisores de luz orgánicos (OLED), contribuyendo al desarrollo de dispositivos electrónicos flexibles y ligeros.

Exploración de la Actividad Biológica

Los análogos basados en tiofeno son conocidos por una variedad de propiedades farmacológicas . Los investigadores pueden utilizar el this compound para sintetizar nuevos derivados del tiofeno y explorar sus actividades antiinflamatorias, antimicrobianas o anticancerígenas.

Safety and Hazards

This compound is classified as dangerous with hazard statements H335, H314, and H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Direcciones Futuras

While specific future directions for 5-Bromothiophene-2-carbonyl chloride are not available, thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry to develop advanced compounds with various biological effects .

Propiedades

IUPAC Name |

5-bromothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIONTBOMZNQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345587 | |

| Record name | 5-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31555-60-9 | |

| Record name | 5-Bromo-2-thiophenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31555-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)